Technical Documentation Center

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid
  • CAS: 885523-54-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

Advanced Guide for Medicinal Chemistry & Drug Discovery Executive Summary 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is a high-value, trifunctionalized heterocyclic scaffold. Its structural uniqueness lies in the ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is a high-value, trifunctionalized heterocyclic scaffold. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a highly reactive C3-iodide, a sterically encumbered C4-bromide, and a C6-carboxylic acid. This specific substitution pattern makes it a "master key" intermediate for fragment-based drug discovery (FBDD), particularly in the development of Type II kinase inhibitors (e.g., VEGFR, FLT3) where the indazole core serves as a hinge binder.

Part 1: Molecular Architecture & Physicochemical Properties

The utility of this molecule stems from its electronic distribution. The electron-rich pyrazole ring (C3 position) contrasts with the electron-deficient benzene ring (C4/C6 positions), creating distinct reactivity zones.

Table 1: Physicochemical Profile (Calculated & Observed)
PropertyValuebiological/Synthetic Implication
Molecular Formula

High halogen density (Heavy atom count: 14)
Molecular Weight 366.94 g/mol Suitable for FBDD (MW < 300 for core fragments)
ClogP ~2.8 - 3.2Moderate lipophilicity; suitable for cell permeability.
pKa (Acid) ~3.8 (COOH)Ionized at physiological pH; requires esterification for organic synthesis.
pKa (Indazole NH) ~13.5Weakly acidic; requires strong base (NaH,

) for N-alkylation.
PSA (Polar Surface Area) ~65 ŲGood predictor for oral bioavailability (Rule of 5 compliant).
H-Bond Donors/Acceptors 2 / 3Critical for Hinge Region binding in kinases.
Part 2: Synthetic Pathways & Causality

The synthesis of this scaffold requires careful regiocontrol. Direct halogenation of the indazole core is the most efficient route, but the order of operations is critical to prevent over-halogenation or position scrambling.

Method A: The "Late-Stage Iodination" Protocol (Recommended)

This pathway is preferred because it avoids the "halogen dance" often seen in poly-halogenated aromatics. It starts from the commercially available 4-bromo-1H-indazole-6-carboxylic acid (or its methyl ester).

Mechanism & Logic:

  • Substrate Selection: We use the methyl ester (Methyl 4-bromo-1H-indazole-6-carboxylate) rather than the free acid.

    • Why? The free acid has poor solubility in standard iodination solvents (DMF/MeCN) and can chelate metal catalysts in subsequent steps.

  • Electrophilic Iodination: The C3 position of 1H-indazole is the most nucleophilic carbon due to the lone pair donation from N1.

    • Reagent Choice: N-Iodosuccinimide (NIS) is superior to

      
       here. 
      
      
      
      under basic conditions can lead to N-iodination or lower yields due to the electron-withdrawing nature of the C4-bromo and C6-ester groups deactivating the ring. NIS provides a more potent
      
      
      source.
Visualization: Synthetic Workflow

The following diagram illustrates the critical decision nodes in the synthesis.

SynthesisPath Start 4-Bromo-2-methylaniline Cyclization Diazotization & Cyclization (Jacobson Indazole Synthesis) Start->Cyclization NaNO2, AcOH Inter1 4-Bromo-1H-indazole Cyclization->Inter1 Funct C6-Functionalization (Pd-catalyzed Carbonylation) Inter1->Funct CO, MeOH, Pd(dppf)Cl2 Inter2 Methyl 4-bromo-1H-indazole- 6-carboxylate Funct->Inter2 Iodination C3-Iodination (NIS, MeCN, Reflux) Inter2->Iodination Critical Step Target Target: Methyl 4-bromo-3-iodo- 1H-indazole-6-carboxylate Iodination->Target

Caption: Step-wise construction of the trifunctionalized scaffold. The C3-iodination is the final, selectivity-defining step.

Part 3: Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 4-bromo-3-iodo-1H-indazole-6-carboxylate. Scale: 10 mmol (approx. 2.5 g input).

Reagents:
  • Methyl 4-bromo-1H-indazole-6-carboxylate (1.0 equiv)[1]

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Acetonitrile (anhydrous, 0.2 M concentration)

  • Validation Check: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology:
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-bromo-1H-indazole-6-carboxylate (2.55 g, 10 mmol) in anhydrous Acetonitrile (50 mL).

    • Why MeCN? DMF is difficult to remove; MeCN allows for easier workup and promotes the precipitation of the product in some cases.

  • Addition: Add NIS (2.70 g, 12 mmol) in a single portion at room temperature.

  • Reaction: Heat the mixture to reflux (80-82°C) for 2-4 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexane). The product will be less polar (higher

      
      ) than the starting material due to the iodine lipophilicity.
      
    • Self-Validation Point: If the reaction stalls, add 0.1 equiv of p-TsOH (acid catalyst) to activate the NIS, though usually not necessary for indazoles.

  • Quench (Critical): Cool to room temperature. Pour the reaction mixture into 100 mL of saturated

    
     containing 10% 
    
    
    
    .
    • Why? Thiosulfate reduces unreacted iodine/NIS (visible as a brown color) to colorless iodide, preventing oxidative side reactions during isolation.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Expected Yield: 85-92%.

    • Appearance: Pale yellow solid.[3]

Part 4: Orthogonal Reactivity & Strategic Application

The power of this molecule lies in the ability to chemically differentiate the halogen positions.[4]

Reactivity Hierarchy
  • C3-Iodide: Most reactive. Undergoes Suzuki-Miyaura or Sonogashira coupling at room temperature or mild heating (

    
    ).
    
  • C4-Bromide: Less reactive due to steric hindrance (peri-interaction with C3 and C5) and the stronger C-Br bond. Requires higher temperatures (

    
    ) and specialized ligands (e.g., SPhos, XPhos) to react after the C3 position has been functionalized.
    
  • N1-H: Can be alkylated or protected (SEM, THP, Boc) before coupling reactions to direct regioselectivity.

Visualization: Reactivity Map

Reactivity Core 4-Bromo-3-iodo- 1H-indazole-6-COOH C3 Position C3 (Iodo) Core->C3 C4 Position C4 (Bromo) Core->C4 C6 Position C6 (Acid) Core->C6 C3_Rxn Suzuki/Sonogashira (Mild Conditions) C3->C3_Rxn 1st Functionalization C4_Rxn Buchwald/Suzuki (Harsh Conditions) C4->C4_Rxn 2nd Functionalization C6_Rxn Amide Coupling (Solubility/Targeting) C6->C6_Rxn Late Stage

Caption: The orthogonal reactivity map allows for the programmed assembly of complex drug candidates.

Part 5: Biological Significance (Kinase Inhibition)[5]

This scaffold is a bio-isostere of the naphthalene core found in many kinase inhibitors but offers superior hydrogen bonding capabilities.

  • Hinge Binding: The Indazole

    
     (donor) and 
    
    
    
    (acceptor) motif typically binds to the ATP-binding hinge region of kinases (e.g., Glu/Cys residues).
  • Gatekeeper Interaction: The C3-substituent (introduced via the Iodine handle) often projects into the hydrophobic pocket behind the gatekeeper residue, determining selectivity (e.g., T315I mutation in BCR-ABL).

  • Solvent Front: The C6-carboxylic acid derivatives project towards the solvent front, improving solubility and pharmacokinetic properties.

Target Classes:

  • FLT3: Acute Myeloid Leukemia targets.

  • VEGFR2: Angiogenesis inhibitors.

  • FtsZ: Bacterial cell division proteins (antibacterial research).

References
  • Indazole Synthesis & Functionalization

    • Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives"[5]

    • Source: Molecules (PMC)
    • URL:[Link]

  • C3-Iodination Methodology

    • Title: "Regioselective Halogen
    • Source: Journal of Organic Chemistry / Org. Synth.
    • URL:[Link] (Note: Reference is for 3-iodoindazole synthesis, adapted for 4-bromo derivative).

  • Kinase Inhibitor SAR (Structure-Activity Relationship)

    • Title: "Discovery of Axitinib with Indazole Scaffold"
    • Source: Journal of Medicinal Chemistry (Contextual grounding for Indazole utility)
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: "4-Bromo-6-(1H)-indazole carboxylic acid (CAS 885523-43-3)"[1][6][7]

    • Source: M

Sources

Exploratory

An In-depth Technical Guide to 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid: A Keystone Intermediate for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid, a highly functionalized heterocyclic compound with s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical identity, the strategic rationale for its synthesis, its anticipated reactivity based on established chemical principles, and its application as a versatile building block in the development of novel therapeutics.

Core Molecular Identity

While a specific CAS Number for 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid is not found in readily accessible chemical databases, indicating its status as a specialized or novel research compound, its molecular identity can be precisely defined.

PropertyValue
IUPAC Name 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid
Molecular Formula C₈H₄BrIN₂O₂
Molecular Weight 366.94 g/mol
Chemical Structure (See Figure 1)
  • Figure 1: Chemical Structure of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

The indazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies.[1][2] The strategic placement of three distinct functional groups—a bromine atom, an iodine atom, and a carboxylic acid—on this scaffold creates a molecule of immense synthetic utility.

Synthetic Strategy and Rationale

The synthesis of multi-substituted indazoles is a well-established field, offering several potential routes to the target molecule.[3] A logical and efficient pathway would involve the sequential halogenation of a suitable indazole-6-carboxylic acid precursor.

Proposed Synthetic Workflow

A plausible synthetic route, grounded in established indazole chemistry, is outlined below. The causality behind each step is critical for ensuring high yield and purity.

Synthetic_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Iodination cluster_2 Alternative Starting Point A 1H-Indazole-6-carboxylic acid B 4-Bromo-1H-indazole-6-carboxylic acid (CAS: 885523-43-3) A->B NBS or Br₂ C 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid B->C I₂, KOH, DMF D 4-Bromo-1H-indazole D->B Carboxylation via lithiation and CO₂ quench

Caption: Proposed synthetic workflow for 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid.

Experimental Causality and Protocol Insights

Step 1: Bromination of 1H-Indazole-6-carboxylic acid

  • Rationale: The indazole ring is activated towards electrophilic substitution. The carboxylic acid group is a meta-director, while the pyrazole ring directs to the 4 and 6 positions. Starting with the 6-carboxy derivative, bromination is expected to occur at the C4 position.

  • Reagent Choice: N-Bromosuccinimide (NBS) is often preferred for its milder reaction conditions compared to elemental bromine, which can help prevent over-bromination or side reactions.

Step 2: Iodination of 4-Bromo-1H-indazole-6-carboxylic acid

  • Rationale: The C3 position of the indazole ring is susceptible to deprotonation by a strong base, followed by quenching with an electrophilic iodine source. This is a common and high-yielding method for introducing iodine at this position.

  • Protocol:

    • Dissolve the 4-bromo-1H-indazole-6-carboxylic acid precursor in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

    • Add a base such as potassium hydroxide (KOH) to deprotonate the C3 position.

    • Introduce molecular iodine (I₂) as the iodinating agent.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction is typically quenched with water, and the pH is adjusted to precipitate the carboxylic acid product.

    • The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Application in Drug Development

The true value of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid lies in the differential reactivity of its functional groups, which allows for precise and sequential molecular elaboration. This is a cornerstone of modern medicinal chemistry for building Structure-Activity Relationship (SAR) models.

Orthogonal Reactivity of Halogens

The key to this molecule's utility is the difference in reactivity between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions.[4]

  • Iodine at C3: The C-I bond is significantly more reactive and will preferentially undergo coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) under milder conditions. This allows for the introduction of a diverse range of substituents at the C3 position first.

  • Bromine at C4: The C-Br bond is more stable and will typically only react under more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems). This allows for a second, independent coupling reaction to modify the C4 position.

This two-step, controlled functionalization is invaluable for creating libraries of complex molecules for screening.[4]

Orthogonal_Coupling cluster_step1 Step 1: C3 Functionalization (Milder Conditions) cluster_step2 Step 2: C4 Functionalization (Forcing Conditions) cluster_step3 Step 3: Amide Coupling Start 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid Intermediate 4-Bromo-3-(R¹)-1H-indazole-6-carboxylic acid Start->Intermediate Pd-catalyzed coupling (e.g., Suzuki, Sonogashira) Final 4-(R²)-3-(R¹)-1H-indazole-6-carboxylic acid Intermediate->Final Pd-catalyzed coupling (e.g., Suzuki, Heck) FinalAmide Amide Derivative Final->FinalAmide Amine, Coupling Agent (e.g., HATU, EDC)

Caption: Sequential functionalization workflow leveraging orthogonal halogen reactivity.

The Role of the Carboxylic Acid

The carboxylic acid at the C6 position serves as a versatile synthetic handle for late-stage diversification. It is most commonly used to form amide bonds, a prevalent linkage in drug molecules. This allows for the introduction of another point of diversity (R-group via an amine) after the core scaffold has been elaborated through cross-coupling. This is a common strategy in the synthesis of kinase inhibitors and other targeted agents.[5][6]

Trustworthiness and Self-Validation

The protocols and strategies described herein are built upon foundational principles of organic chemistry and are self-validating through standard analytical techniques.

  • Reaction Monitoring: Each synthetic step must be monitored by TLC or LC-MS to confirm the consumption of starting material and the formation of the desired product.

  • Structural Confirmation: The identity and purity of the final compound and all intermediates must be rigorously confirmed using:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity.

This analytical rigor ensures that the subsequent use of this building block in drug discovery campaigns is based on a well-characterized and reliable starting material.

Conclusion

4-Bromo-3-iodo-1H-indazole-6-carboxylic acid represents a highly valuable, albeit specialized, building block for drug discovery. Its densely functionalized structure, featuring three distinct and orthogonally reactive sites, provides medicinal chemists with a powerful tool for the systematic and efficient synthesis of complex molecular architectures. The principles of differential halogen reactivity and the use of the indazole scaffold are central to the development of modern targeted therapies, making this compound and its analogs of high interest to the pharmaceutical research community.

References

  • 001CHEMICAL. CAS No. 885523-43-3, 4-Bromo-6-(1H)-indazole carboxylic acid.
  • Matrix Scientific. 4-Bromo-6-(1H)-indazole carboxylic acid.
  • Sigma-Aldrich. 4-Bromo-3-iodo-1H-indazole.
  • Organic Syntheses. Procedure for Palladium-Catalyzed Cyanation of 3-Iodo-1H-indazole.
  • Intermediates. 6-bromo-3-iodo-1H-indazole for critical molecular building block.
  • Chem-Impex. 6-Bromo-1H-indazole-3-carboxylic acid.
  • BLD Pharm. Methyl 4-bromo-1H-indazole-6-carboxylate.
  • MilliporeSigma. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate.
  • US EPA. 6-Bromo-1H-indole-4-carboxylic acid Properties.
  • Sigma-Aldrich. Methyl 6-bromo-3-iodo-1H-indazole-4-carboxylate AldrichCPR.
  • Organic Chemistry Portal. Indazole synthesis.
  • Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • ChemNet. 1H-Indazole-6-carboxylicacid, 4-bromo-3-formyl-, methyl ester.
  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic....
  • ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • ChemicalBook. 6-BROMO-3-IODO (1H)INDAZOLE | 885521-88-0.
  • MilliporeSigma. 3-Iodo-1H-indazole-6-carboxylic acid | 1086391-11-8.
  • PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PharmaBlock. Indazoles in Drug Discovery.
  • Benchchem. Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.
  • ChemicalBook. 1H-INDAZOLE-4-CARBOXYLIC ACID | 677306-38-6.

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid from precursors

[1] Executive Summary & Retrosynthetic Analysis The target molecule, 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid , is a highly functionalized scaffold ideal for fragment-based drug discovery.[1] The presence of three di...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Retrosynthetic Analysis

The target molecule, 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid , is a highly functionalized scaffold ideal for fragment-based drug discovery.[1] The presence of three distinct reactive handles—a carboxylic acid (C6), a bromide (C4), and an iodide (C3)—allows for orthogonal functionalization.

The synthesis is designed around the construction of the 4-bromo-1H-indazole-6-carboxylate core followed by regioselective C3-iodination.[1] This approach avoids the potential chemoselectivity issues of introducing the iodine prior to ring closure.

Retrosynthetic Logic
  • Target: 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid.[1]

  • Disconnection 1 (Hydrolysis): Methyl ester precursor is preferred for purification and solubility during halogenation.

  • Disconnection 2 (C3-Functionalization): Regioselective electrophilic iodination of the 1H-indazole core.

  • Disconnection 3 (Ring Formation): Condensation of hydrazine with a 2-fluoro-benzaldehyde derivative.[1] This is superior to diazonium-based routes (Jacobson) for this substitution pattern due to higher yields and safety.[1]

Retrosynthesis Target 4-Bromo-3-iodo-1H-indazole- 6-carboxylic acid Ester Methyl 4-bromo-3-iodo-1H- indazole-6-carboxylate Target->Ester Hydrolysis (LiOH) Core Methyl 4-bromo-1H-indazole- 6-carboxylate Ester->Core C3-Iodination (I2/KOH) Precursor Methyl 4-bromo-2-fluoro- 6-formylbenzoate Core->Precursor Cyclization (N2H4)

Figure 1: Retrosynthetic strategy prioritizing the stability of the ester intermediate during halogenation.[1]

Safety & Reagent Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood; avoid contact with metal oxides.

  • Iodine (

    
    ):  Corrosive solid; sublimation hazard.[1] Weigh in a closed vessel.
    
  • Dimethylformamide (DMF): Hepatotoxin; readily absorbed through skin.[1]

  • Reaction Scale: The protocols below are normalized for a 10 mmol scale but are scalable to >100g with appropriate heat management.

Detailed Protocols

Phase 1: Synthesis of the Core Scaffold

Target: Methyl 4-bromo-1H-indazole-6-carboxylate Starting Material: Methyl 4-bromo-2-fluoro-6-formylbenzoate (Note: If this aldehyde is unavailable, it can be generated from Methyl 4-bromo-2-fluoro-6-methylbenzoate via radical bromination followed by Sommelet oxidation).[1]

Rationale

The condensation of hydrazine with o-halo-aldehydes is the most robust method for generating 1H-indazoles.[1] The fluorine at the 2-position undergoes nucleophilic aromatic substitution (


) by the hydrazine, followed by condensation with the aldehyde to close the pyrazole ring.
Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge Methyl 4-bromo-2-fluoro-6-formylbenzoate (2.61 g, 10 mmol) and THF (30 mL). Stir until dissolved.

  • Reagent Addition: Add Hydrazine monohydrate (64-65% solution, 1.5 equiv, 0.73 mL, 15 mmol) dropwise over 5 minutes.

    • Observation: A transient yellow precipitate (hydrazone intermediate) may form.[1]

  • Cyclization: Heat the mixture to 65°C (gentle reflux) for 4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS.[1] The starting material peak (

    
     min) should disappear, replaced by the indazole (
    
    
    
    min).
  • Workup:

    • Cool to room temperature (RT).

    • Concentrate THF under reduced pressure.

    • Resuspend the residue in water (50 mL) and stir for 30 minutes.

    • Filter the resulting solid.[2][3][4] Wash the cake with cold water (

      
       mL) and cold hexanes (
      
      
      
      mL).
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 2.0 – 2.3 g (80–90%).

    • Appearance: Off-white to pale yellow solid.[1]

Phase 2: Regioselective C3-Iodination

Target: Methyl 4-bromo-3-iodo-1H-indazole-6-carboxylate[1]

Rationale

Electrophilic iodination of indazoles occurs preferentially at C3 due to the electron-rich nature of the pyrazole ring compared to the benzene ring.[1] The presence of the electron-withdrawing ester at C6 and bromide at C4 deactivates the benzene ring further, ensuring high regioselectivity for C3.[1] Basic conditions (KOH) facilitate the formation of the indazolyl anion, which is more reactive toward iodine.

Protocol
  • Setup: 100 mL RBF with stir bar.

  • Solvation: Dissolve Methyl 4-bromo-1H-indazole-6-carboxylate (2.55 g, 10 mmol) in DMF (25 mL).

  • Base Addition: Add KOH pellets (2.0 equiv, 1.12 g, 20 mmol) or finely ground powder. Stir for 10 minutes at RT.

    • Note: The solution will likely darken.

  • Iodination: Add Iodine (

    
    )  (1.2 equiv, 3.05 g, 12 mmol) in portions over 10 minutes.
    
    • Exotherm Warning: The reaction is slightly exothermic. Maintain temp < 30°C using a water bath if necessary.

  • Reaction: Stir at RT for 3–6 hours.

    • QC Check: LCMS should show conversion from M+H 255/257 (Br isotope pattern) to 381/383.[1]

  • Quench & Isolation:

    • Pour the reaction mixture into a stirred solution of 10%

      
       (aq)  (100 mL) to quench excess iodine.
      
    • A thick precipitate will form. Stir for 20 minutes.

    • Filter the solid.[2][4] Wash copiously with water to remove DMF and inorganic salts.

  • Purification: If the crude is colored (often orange/brown), recrystallize from Ethanol/Water or triturated with cold Dichloromethane (DCM).

    • Expected Yield: 3.2 – 3.6 g (85–95%).

Phase 3: Ester Hydrolysis

Target: 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid[1]

Rationale

Lithium hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures and milder reactivity, preventing potential nucleophilic displacement of the halogens (though rare on this scaffold).

Protocol
  • Setup: 100 mL RBF.

  • Solvation: Suspend Methyl 4-bromo-3-iodo-1H-indazole-6-carboxylate (3.81 g, 10 mmol) in THF (20 mL) and Water (10 mL).

  • Hydrolysis: Add LiOH·

    
      (3.0 equiv, 1.26 g, 30 mmol).
    
  • Reaction: Stir at 50°C for 4–8 hours. The solid should eventually dissolve as the salt forms.

  • Workup:

    • Cool to RT.

    • Evaporate THF under reduced pressure.

    • Dilute the aqueous residue with water (20 mL).[1]

    • Acidification: Acidify carefully with 1M HCl to pH 3–4 while stirring. The product will precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with water, and dry under high vacuum.

    • Final Yield: ~3.5 g (>95%).

Analytical Data Summary

CompoundFormulaMW ( g/mol )Expected MS (ESI+)Key NMR Features (Predicted)
Core

255.07255/257 (1:[1]1)

8.1 (s, 1H, H3), 8.3 (s, 1H, H7), 3.9 (s, 3H, OMe)
Iodo-Ester

380.97381/383Loss of H3 singlet.

8.2 (s, 1H, H7), 7.8 (s, 1H, H5)
Final Acid

366.94367/369Broad OH (11-13 ppm), Loss of OMe.[1]

Workflow Diagram

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Iodination cluster_2 Phase 3: Hydrolysis Start Start: Methyl 4-bromo-2-fluoro- 6-formylbenzoate Step1 Add Hydrazine (1.5 eq) THF, Reflux, 4h Start->Step1 Isolate1 Precipitate with Water Filter & Dry Step1->Isolate1 Step2 Dissolve in DMF Add KOH (2 eq) + I2 (1.2 eq) Isolate1->Step2 React2 Stir RT, 3-6h Monitor via LCMS Step2->React2 Quench Quench with Na2S2O3 (aq) Filter Precipitate React2->Quench Step3 LiOH / THF / H2O 50°C, 4h Quench->Step3 Acidify Acidify with 1M HCl (pH 3) Filter Final Product Step3->Acidify Final Final Product: 4-Bromo-3-iodo-1H-indazole- 6-carboxylic acid Acidify->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Critical Parameters

  • Low Yield in Phase 1: If the cyclization is slow, add a catalytic amount of acetic acid. Ensure the starting aldehyde is pure; oxidation of the aldehyde to the acid (by air) will kill the reaction.

  • Poly-iodination: If di-iodination is observed (rare due to deactivation), reduce

    
     equivalents to 1.05 and lower temperature to 0°C.[1]
    
  • Solubility Issues: The final acid is sparingly soluble. For NMR analysis, use DMSO-

    
    .[1][5] For subsequent coupling reactions, protect the N1 position (e.g., THP, SEM, or Boc) to improve solubility and prevent catalyst poisoning.
    

References

  • BenchChem. "Methyl 4-bromo-1H-indazole-6-carboxylate | 885518-47-8."[1] BenchChem Database. Link

  • Giraud, F., et al. "C3-Indazole Functionalization: A Review." Chimica Oggi - Chemistry Today, vol. 34, no.[1] 6, 2016. Link

  • Organic Chemistry Portal. "Synthesis of Indazoles." Organic Chemistry Portal. Link

  • Organic Syntheses. "Synthesis of 1H-Indazole-3-carbonitrile from 3-Iodo-1H-indazole." Org.[2][6][7][8][9] Synth. 2020, 97, 314-332. Link

  • ChemicalBook. "Synthesis of 4-bromo-6-fluoro-1H-indazole." ChemicalBook Protocols. Link

Sources

Application

optimizing amide coupling conditions for 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

Application Note: Precision Amide Coupling Strategies for 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid Executive Summary The synthesis of amide derivatives from 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid presents a uni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Amide Coupling Strategies for 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

Executive Summary

The synthesis of amide derivatives from 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid presents a unique set of challenges due to the electronic deactivation of the indazole core, the steric pressure from the ortho-bromo substituent, and the poor solubility characteristic of di-haloindazoles. This guide provides two validated protocols: a High-Throughput Discovery Protocol (HATU) for rapid small-scale synthesis and a Process-Optimized Protocol (T3P) designed for scalability, purity, and minimal workup.

Molecule Profile & Challenges

Target Molecule: 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid Core Scaffold: Indazole (1H-indazole) Key Substituents:

  • C3-Iodo & C4-Bromo: Strongly electron-withdrawing. They deactivate the aromatic ring, making the C6-carboxylic acid slightly more acidic but potentially less reactive toward nucleophilic attack after activation due to steric crowding at C4.

  • N1-Proton (

    
    ):  The free N-H is a potential site for competitive acylation (side reaction).
    
  • Solubility: "Brick-dust" character. Poorly soluble in DCM, Et₂O, and Toluene. Soluble in DMF, DMAc, DMSO, and NMP.

Critical Success Factors:

  • Solubilization: Maintaining homogeneity is critical for conversion.

  • Chemoselectivity: Activating the C6-carboxylate without N1-acylation of the indazole ring.

  • Purification: Avoiding tedious chromatography by selecting reagents with water-soluble byproducts.

Pre-Reaction Decision Framework

Before initiating synthesis, use the following decision tree to select the optimal protocol based on your scale and downstream requirements.

OptimizationStrategy Start Start: 4-Bromo-3-iodo-1H-indazole-6-COOH ScaleCheck Scale / Goal? Start->ScaleCheck Discovery < 100 mg (Discovery) Need Speed ScaleCheck->Discovery Process > 1 g (Process) Need Purity/Scalability ScaleCheck->Process Solubility Solubility Check: DCM/EtOAc vs. DMF/DMAc Discovery->Solubility Process->Solubility ProtocolA Protocol A: HATU / DIPEA / DMF (High Reactivity) Solubility->ProtocolA Poor Solubility ProtocolB Protocol B: T3P / Pyridine / 2-MeTHF (Clean Workup) Solubility->ProtocolB Moderate Solubility or Suspension OK WorkupA Workup: Aqueous Wash + Prep HPLC ProtocolA->WorkupA WorkupB Workup: Acidic/Basic Wash + Crystallization ProtocolB->WorkupB

Figure 1: Decision matrix for selecting the appropriate amide coupling strategy.

Protocol A: High-Reactivity Discovery Method (HATU)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for difficult couplings due to the 7-azabenzotriazole leaving group, which accelerates the reaction via a pre-organized active ester. This is preferred when the amine partner is unreactive (electron-deficient or sterically hindered).

Reagents:

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

  • Coupling Agent: HATU (1.2 – 1.5 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv).

Step-by-Step Procedure:

  • Dissolution: In a dry vial, dissolve 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Note: If the acid does not dissolve, mild heating (40°C) or sonication is permissible.

  • Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

    • Observation: The solution often turns yellow/orange, indicating active ester formation.

  • Addition: Add the Amine partner (1.1 – 1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Troubleshooting: If conversion stalls <50%, heat to 50°C.

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat. LiCl (aq) x3 (removes DMF), then sat. NaHCO₃, then Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography or Prep-HPLC is usually required to remove tetramethylurea byproducts.

Risk: High risk of N1-acylation (mass = Product + 109 Da if HATU adduct, or dimer). If observed, treat crude with 1M LiOH in MeOH for 30 mins to hydrolyze the N-acyl group selectively.

Protocol B: Process-Optimized Method (T3P)

Rationale: T3P® (Propylphosphonic anhydride) is superior for scale-up. It drives the reaction to completion with low epimerization (not relevant here but indicative of mildness) and, crucially, generates water-soluble byproducts (propylphosphonic acid), eliminating the need for chromatography in many cases.

Reagents:

  • Solvent: 2-MeTHF (preferred) or EtOAc. If solubility is poor, use DMF/EtOAc (1:4) or pure DMF.

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv).

  • Base: Pyridine (3.0 – 5.0 equiv). Pyridine acts as both base and acylation catalyst.

Step-by-Step Procedure:

  • Slurry/Solution: Charge 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid (1.0 equiv) and the Amine (1.1 equiv) into the reactor/flask.

  • Solvent: Add 2-MeTHF (or DMF if required) (5–10 volumes).

  • Base: Add Pyridine (4.0 equiv).[2]

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Exotherm Control: Maintain temp < 30°C during addition.

  • Reaction: Heat to 45–50°C . Stir for 4–12 hours.

    • Why Heat? The steric bulk of the 4-bromo group and the poor solubility of the indazole often require thermal energy to drive the reaction to completion. T3P is thermally stable.

  • Workup (The "Magic" Step):

    • Cool to RT.

    • Add Water (5 vol). Stir for 15 mins.

    • Separate phases.

    • Wash organic layer with 0.5 M HCl (or Citric Acid) x2. This removes excess Pyridine and any unreacted amine.

    • Wash with 10% Na₂CO₃ x2. This removes unreacted acid and T3P byproducts.

    • Wash with Brine, dry, and concentrate.

  • Result: Often yields a clean solid requiring only recrystallization.

Mechanism & Troubleshooting

Mechanism of T3P Activation

T3P reacts with the carboxylate to form a mixed anhydride. The pyridine acts as a nucleophilic catalyst, potentially forming an N-acyl pyridinium intermediate, which is highly reactive toward the amine but less prone to attacking the sterically hindered N1-position of the indazole.

Mechanism cluster_side Side Reaction Control Acid Indazole-COOH Intermediate Mixed Anhydride (Active Species) Acid->Intermediate + T3P / Base T3P T3P (Anhydride) Base Pyridine Product Indazole-Amide Intermediate->Product + Amine N1 N1-Acylation Intermediate->N1 Slow (Sterics) Amine R-NH2

Figure 2: Simplified activation pathway highlighting the direct path to the amide.

Troubleshooting Table
IssueObservation (LCMS)Root CauseCorrective Action
Low Conversion High % of SM (Acid)Poor solubility or low nucleophilicity of amine.Switch solvent to NMP/DMAc. Increase Temp to 60°C. Use Protocol A (HATU).
N1-Acylation Mass = Product + [Acid-H₂O]Highly reactive intermediate attacking Indazole N1.Do not discard. Treat crude with 2M NaOH/MeOH (1:1) at RT for 30 min. The N-acyl bond is labile; the amide bond is stable.
Stalled Reaction ~50% Conversion, no change over timeProduct inhibition or reagent decomposition.Add fresh T3P (0.5 equiv). Ensure system is strictly anhydrous (T3P hydrolyzes over time).
Sticky Solid Product oils outImpurities (tetramethylurea or pyridine salts).Slurry the crude oil in Et₂O or MTBE/Heptane to induce crystallization.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., et al. (2011).[3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3] Organic Letters, 13(19), 5048–5051. Link

  • Patterson, A. W., et al. (2007). Protection of Indazoles: A Case Study. Journal of Organic Chemistry. (General reference for Indazole reactivity).
  • Archibald, S. G., et al. (2012). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[4] Organic Process Research & Development.

Disclaimer: This protocol is intended for research purposes. Always consult Safety Data Sheets (SDS) for 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid, T3P, and HATU before handling.

Sources

Method

orthogonal functionalization of 3-iodo and 4-bromo positions in indazoles

Application Note: Orthogonal Functionalization of 3-Iodo-4-Bromo-1H-Indazole Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of 3-Iodo-4-Bromo-1H-Indazole

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Pazopanib analogues). The ability to independently functionalize the 3-position (pyrazole ring) and the 4-position (benzene ring) allows for the rapid generation of diverse chemical libraries.

This guide details the orthogonal functionalization of 3-iodo-4-bromo-1H-indazole. By exploiting the significant difference in bond dissociation energies (BDE) and oxidative addition rates between C–I and C–Br bonds, researchers can selectively functionalize the C3 position under mild conditions, leaving the C4 bromide intact for a subsequent, more forcing transformation.

Mechanistic Basis of Orthogonality

The success of this protocol relies on the kinetic selectivity of Palladium(0) oxidative addition.

  • Reactivity Hierarchy: C(sp²)–I > C(sp²)–Br >> C(sp²)–Cl.

  • The C3 Advantage: The C3–I bond in indazoles is electronically activated by the adjacent nitrogen atoms of the pyrazole ring. The bond dissociation energy for C–I (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol).

  • Catalytic Cycle Control: By utilizing a less electron-rich ligand (e.g., PPh₃) and mild temperatures (40–60 °C), the catalyst performs oxidative addition exclusively at the C–I bond. The C–Br bond remains inert until subjected to "forcing" conditions (electron-rich phosphines like SPhos/XPhos and temperatures >100 °C).

Workflow Visualization

OrthogonalStrategy Start 4-Bromo-1H-indazole Iodination Step 1: C3-Iodination (NIS or I2/KOH) Start->Iodination Core 3-Iodo-4-bromo-1H-indazole Iodination->Core Protection Step 2: N1-Protection (THP, SEM, or Boc) Core->Protection ProtectedCore N1-Protected Core Protection->ProtectedCore Coupling1 Step 3: C3-Selective Coupling (Pd(PPh3)4, 60°C) ProtectedCore->Coupling1 Selectivity >95% Intermed 3-Funct-4-bromo-indazole Coupling1->Intermed Coupling2 Step 4: C4-Coupling (Pd-SPhos, 100°C) Intermed->Coupling2 Final 3,4-Difunctionalized Indazole Coupling2->Final

Figure 1: Strategic roadmap for the sequential elaboration of the indazole core.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-4-bromo-1H-indazole

Context: Direct iodination of commercially available 4-bromo-1H-indazole. The C4-bromo substituent provides some steric bulk, but C3 remains accessible to electrophilic iodine species.

Reagents:

  • 4-Bromo-1H-indazole (1.0 equiv)

  • Iodine (

    
    ) (1.2 equiv)[1]
    
  • Potassium Hydroxide (KOH) (2.5 equiv)

  • Solvent: DMF (Dimethylformamide)[1]

Protocol:

  • Dissolve 4-bromo-1H-indazole (5.0 g, 25.4 mmol) in DMF (50 mL).

  • Add KOH pellets (3.56 g, 63.5 mmol) followed by portion-wise addition of iodine (7.73 g, 30.5 mmol).

  • Stir the dark mixture at 25 °C for 3 hours. Note: Monitor by LCMS. The disappearance of starting material (M+H 197/199) and appearance of product (M+H 323/325) confirms conversion.

  • Quench: Pour the mixture into 10% aqueous

    
     (200 mL) to reduce excess iodine. A solid will precipitate.
    
  • Isolation: Filter the solid, wash copiously with water, and dry under vacuum at 50 °C.

  • Yield: Typically 85–95% as a pale yellow solid.

Step 2: N-Protection (Critical for Selectivity)

Context: Unprotected indazoles can poison Pd catalysts or undergo non-specific N-arylation. N1-protection is preferred to direct C3 reactivity.

Recommended Group: THP (Tetrahydropyranyl)

  • Why: Easily installed, stable to basic Suzuki conditions, removable with mild acid.

  • Alternative:SEM (if strong bases like n-BuLi are needed later) or Boc (if electron-withdrawing character is desired, though less stable).

Protocol (THP Protection):

  • Suspend 3-iodo-4-bromo-1H-indazole (1.0 equiv) in DCM (0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and catalytic p-TsOH (0.05 equiv).[2]

  • Stir at RT for 4 hours.

  • Wash with saturated

    
    , dry (
    
    
    
    ), and concentrate.
  • Purify by flash column chromatography (Hexane/EtOAc). Note: N1-isomer is usually the major product and less polar than N2.

Step 3: First Functionalization (C3-Selective Suzuki Coupling)

Context: This step installs the first R-group at C3. We use a "lazy" catalyst system that activates the weak C–I bond but cannot break the strong C–Br bond.

Conditions:

  • Catalyst:

    
     (5 mol%)[3]
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1)

  • Temperature: 60 °C (Do not exceed 80 °C)

Protocol:

  • In a reaction vial, combine N1-THP-3-iodo-4-bromoindazole (1.0 equiv), Boronic Acid

    
     (1.1 equiv), and 
    
    
    
    (0.05 equiv).
  • Purge the vial with Argon/Nitrogen for 5 minutes.

  • Add degassed DME and 2M

    
    .
    
  • Heat to 60 °C for 4–12 hours.

  • Checkpoint: Analyze by LCMS. You should see the mono-coupled product. If significant bis-coupling (reaction at C4) is observed, lower temperature to 40 °C.

  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.[1][4]

  • Purification: Silica gel chromatography.[4]

Step 4: Second Functionalization (C4-Suzuki Coupling)

Context: Now that C3 is substituted, we target the sterically hindered and electronically deactivated C4-bromide. We switch to an electron-rich, bulky ligand system.

Conditions:

  • Catalyst:

    
     + SPhos  (or XPhos ) (1:2 ratio) OR 
    
    
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

  • Temperature: 100–110 °C

Protocol:

  • Combine the C3-substituted intermediate (1.0 equiv), Boronic Acid

    
     (1.5 equiv), 
    
    
    
    (5 mol%), and SPhos (10 mol%).
  • Add solid

    
     (3.0 equiv).
    
  • Add degassed 1,4-Dioxane/Water.

  • Heat to 100 °C for 16 hours.

  • Workup and purification as above.[2]

Data Summary & Troubleshooting

ParameterC3-Coupling (Step 3)C4-Coupling (Step 4)
Leaving Group Iodine (-I)Bromine (-Br)
Bond Energy ~65 kcal/mol~81 kcal/mol
Catalyst

(Standard)

or

(Active)
Temp 40–60 °C100–120 °C
Major Side Product De-iodination (if wet solvent)De-bromination; Homocoupling
Steric Note AccessibleHindered (Peri-interaction with N1)

Common Pitfalls:

  • Problem: Loss of selectivity (coupling at both I and Br in Step 3).

    • Solution: Lower the temperature to 40 °C and reduce boronic acid equivalents to 0.95. Switch base to weaker

      
      .
      
  • Problem: No reaction at C4 (Step 4).

    • Solution: The C4 position is crowded. Switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3) and use anhydrous conditions (Toluene, 110 °C).

References

  • Giraud, F., et al. (2020). "C3-Indazole functionalization: A review." Current Organic Chemistry.

  • Laha, J. K., et al. (2020). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science.

  • BenchChem Application Note. (2025). "Reactivity of 4-iodo vs 4-bromo imidazoles and indazoles in Pd-coupling."

  • Bocchi, V., & Palli, G. (1986). "Synthesis of 3-iodo-1H-indazoles." Synthesis.

  • Pfizer Global R&D. (2013). "Site-selectivity in Suzuki coupling of polyhalogenated heterocycles." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

resolving solubility issues of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid in DMSO

Topic: Resolving solubility issues of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid in DMSO Ticket ID: SOL-2024-882 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving solubility issues of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid in DMSO Ticket ID: SOL-2024-882 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Brick" Phenomenon

You are likely encountering difficulty dissolving 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid because it represents a "perfect storm" of molecular interactions that resist solvation.

This molecule is not merely "hydrophobic"; it is a high-lattice-energy solid driven by three competing forces:

  • Pi-Stacking: The flat indazole core promotes strong intermolecular stacking.

  • Halogen Bonding: The Iodine (C3) and Bromine (C4) atoms are large, polarizable, and induce significant halogen-bonding networks in the crystal lattice.

  • H-Bond Dimerization: The carboxylic acid (C6) forms stable, symmetric dimers that are thermodynamically difficult to break, especially in aprotic solvents like DMSO where no proton exchange occurs spontaneously.

This guide provides a tiered troubleshooting protocol to disrupt these forces without degrading your compound.

Tier 1: Physical Disruption (The "Mechanical" Fix)

Attempt this first for concentrations < 10 mM.

The Trap: Users often assume DMSO is "universal." However, "wet" DMSO (DMSO that has absorbed atmospheric water) acts as a potent anti-solvent for halogenated heterocycles.

Protocol:

  • Solvent Quality: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use DMSO from a bottle that has been open on the bench for weeks.

  • Vessel: Use a glass vial (borosilicate). Avoid polypropylene (eppendorf) tubes initially, as visual inspection of micro-crystals is difficult.

  • The "Pulse" Technique:

    • Add DMSO to the solid.[1]

    • Vortex at max speed for 30 seconds.

    • Sonicate in a water bath at 40°C for 10 minutes.

    • Critical Check: Hold the vial up to a light source. If you see a "shimmer" or "swirl" (birefringence), the compound is not dissolved; it is a micro-suspension.

ParameterSpecificationReason
Temperature Max 50°CAvoids thermal degradation of the Iodo-moiety.
Sonication Bath (Sweep mode)Probe sonication generates hot spots that may debrominate the ring.
Time 10-15 min pulsesPrevents solvent evaporation and concentration errors.
Tier 2: Chemical Modulation (The "Chemist's" Fix)

Required for concentrations > 10 mM or stubborn batches.

The Science: The carboxylic acid moiety (-COOH) exists as a stable dimer in neutral DMSO. To dissolve it, we must ionize it. By removing the proton, we create a charged carboxylate anion (-COO⁻), which DMSO solvates extremely well via cation-dipole interactions (sulfur center).

The Solution: Basification. [2]

Protocol:

  • Calculate the molar equivalents of your compound.

  • Add 1.5 to 2.0 equivalents of a non-nucleophilic organic base.

    • Recommended:DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et3N) .

    • Avoid: Inorganic bases (NaOH/KOH) as they are insoluble in DMSO and will introduce water.

  • Vortex and Sonicate (as per Tier 1).

Why this works:



The ionic species breaks the crystal lattice energy instantly.

⚠️ WARNING: Do not use this method if your downstream assay is sensitive to basic pH or if the compound is intended for crystallization screening.

Tier 3: Prevention & Storage

Why did it precipitate overnight?

If your solution was clear on Day 1 but cloudy on Day 2, the culprit is Hygroscopicity . DMSO is a "water magnet."

  • Mechanism: As DMSO absorbs atmospheric moisture, the water concentration rises. Water is a poor solvent for 4-Bromo-3-iodo-indazole. Once the water content hits a critical threshold (often as low as 2-5%), the compound "crashes out."

  • Fix:

    • Store stock solutions in single-use aliquots .

    • Store at -20°C .

    • Use septum-sealed vials if repeated access is necessary.

Visual Troubleshooting Guide

The following diagram illustrates the decision matrix for solubilizing this specific scaffold.

G cluster_0 Mechanism of Action Start Start: Solid Compound 4-Bromo-3-iodo-1H-indazole-6-COOH Solvent Add Anhydrous DMSO (Water < 50ppm) Start->Solvent Sonicate Sonicate (Bath) 40°C, 15 mins Solvent->Sonicate Check1 Visual Inspection: Clear Solution? Check2 Visual Inspection: Clear Solution? Check1->Check2 No (Cloudy/Shimmer) Success Success: Filter (0.2 µm PTFE) & Aliquot Check1->Success Yes Sonicate->Check1 BaseAdd Add Organic Base (DIPEA, 2.0 equiv) Check2->BaseAdd No (Stubborn Solid) Check2->Success Yes Check3 Visual Inspection: Clear Solution? BaseAdd->Check3 Check3->Success Yes (Ionization Complete) Failure Critical Failure: Check Purity/Identity (Possible Polymerization) Check3->Failure No

Caption: Decision matrix for solubilizing high-lattice-energy indazole derivatives. Note the critical intervention of organic base (Tier 2).

Frequently Asked Questions (FAQ)

Q1: Can I heat the DMSO to 80°C to speed this up? A: Not recommended. While heat increases solubility, indazoles with heavy halogens (Iodine/Bromine) can be thermally sensitive, potentially releasing free iodine or undergoing dehalogenation over time. Keep temperatures


.

Q2: I added water to dilute my stock for an assay, and it precipitated immediately. Why? A: This is the "Antisolvent Effect." The 4-Bromo-3-iodo core is extremely lipophilic. When you dilute DMSO with water/buffer, the solvent power drops.

  • Fix: Perform "Intermediate Dilution." Dilute your DMSO stock into a carrier solvent (like PEG-400 or Ethanol) before adding to the aqueous buffer, or ensure your final concentration is below the thermodynamic solubility limit (likely < 50 µM in aqueous media).

Q3: Can I use NaOH instead of DIPEA? A: No. NaOH is not soluble in DMSO. To use NaOH, you would need to dissolve it in water first, which introduces the "Antisolvent" problem described in Q2. DIPEA is fully miscible with DMSO and maintains anhydrous conditions.

References
  • Li, Di, et al. "Solubility of Organic Compounds in DMSO." Journal of Biomolecular Screening, vol. 9, no. 6, 2004.

    • Relevance: Establishes the baseline solubility parameters for heterocycles in DMSO and the impact of lipophilicity.
  • Balbach, S., and Korn, C. "Pharmaceutical Particle Engineering via Spray Drying." Pharmaceutical Research, vol. 21, 2004.

    • Relevance: Discusses the lattice energy of halogenated compounds and the difficulty of breaking crystal structures.
  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, vol. 54, no. 8, 2011.

    • Relevance: details the physical properties of indazole carboxylic acids and the role of ioniz
  • Sigma-Aldrich Technical Bulletin. "Handling and Storage of DMSO."

    • Relevance: Authoritative guide on DMSO hygroscopicity and freezing points.

Sources

Optimization

Technical Support Center: Recrystallization of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

Welcome to the technical support center for the purification of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this complex molecule. Here, we address common challenges and provide troubleshooting strategies to help you achieve high purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid?

A1: Due to the presence of both polar (carboxylic acid, indazole N-H) and non-polar (bromine, iodine, aromatic rings) functionalities, a single solvent is often insufficient for effective recrystallization. Mixed solvent systems are highly recommended.[1]

A logical starting point involves a polar protic solvent that can solubilize the carboxylic acid and a less polar co-solvent. Based on the "like dissolves like" principle, solvents containing functional groups similar to the compound are often good solubilizers.[2][3]

Recommended Solvent Systems to Screen:

Primary Solvent (Good Solvent) Anti-Solvent (Poor Solvent) Rationale & Comments
Ethanol / MethanolWaterCarboxylic acids generally show good solubility in alcohols.[2] Water acts as an effective anti-solvent. This is a common and effective system for polar organic molecules.
AcetoneWaterAcetone is a polar aprotic solvent that can effectively dissolve the compound. Water is a suitable anti-solvent.[4]
Tetrahydrofuran (THF)Water / HexaneTHF is another good polar aprotic option. Water or hexane can be used as the anti-solvent depending on the desired polarity change.[2][4]
N,N-Dimethylformamide (DMF) / Dimethyl sulfoxide (DMSO)WaterFor compounds with poor solubility, high-boiling point polar aprotic solvents like DMF or DMSO can be used. However, their complete removal can be challenging. Use these as a last resort.
AcetonitrileWaterAcetonitrile provides a different polarity profile and can be a good alternative to acetone or THF.[4]
Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in that particular solvent mixture.[5][6] Halogenated aromatic compounds can be prone to this behavior.

Troubleshooting "Oiling Out":

  • Reduce the Rate of Cooling: Slow, controlled cooling is crucial.[7] Allow the solution to cool gradually to room temperature before any further cooling in an ice bath. Insulating the flask can help.[1]

  • Increase Solvent Volume: Add more of the "good" solvent to keep the compound dissolved at a lower temperature, thereby avoiding supersaturation above its melting point.[5]

  • Change the Solvent System: The current solvent system may be inappropriate. Experiment with a different solvent pair from the table above.

  • Induce Crystallization:

    • Seed Crystals: Add a few crystals of the pure compound to the cooled solution to provide nucleation sites.[6]

    • Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections that can initiate crystal growth.[6]

Q3: The purity of my recrystallized material is not improving significantly. What are the likely reasons?

A3: If purity remains an issue after recrystallization, consider the following:

  • Inappropriate Solvent Choice: The chosen solvent may be dissolving the impurities along with the product, or the impurities may be co-crystallizing. A different solvent system with a more significant solubility difference between the compound and impurities at hot and cold temperatures is needed.[3]

  • Crystallization Occurring Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[5] Slowing down the cooling process is essential for selective crystallization.

  • Presence of Insoluble Impurities: If there are solids that do not dissolve even in the hot solvent, they need to be removed via hot filtration before cooling.[8]

  • Colored Impurities: If the solution is colored, activated charcoal can be added to the hot solution to adsorb these impurities. Perform a hot filtration to remove the charcoal before cooling.[7][8]

Q4: My recovery yield is very low. How can I improve it?

A4: A low yield is often a result of using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even after cooling.[5]

Strategies to Improve Yield:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Optimize the Anti-Solvent Addition: In a mixed solvent system, carefully add the anti-solvent dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. Then, add a few drops of the "good" solvent to redissolve the precipitate and achieve a saturated solution.[9]

  • Thorough Cooling: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize precipitation before filtration.[7]

  • Check the Mother Liquor: After filtration, if you suspect significant product loss, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure.

Troubleshooting Guide

Problem Possible Cause Solution(s)
Compound does not dissolve in hot solvent. The solvent is too non-polar.Try a more polar solvent or a mixed solvent system with a higher proportion of the "good" solvent.[3]
Compound dissolves in cold solvent. The solvent is too polar or has a very similar polarity to the compound.The solvent is unsuitable for recrystallization. Choose a less polar solvent or an anti-solvent.[3]
No crystals form upon cooling. The solution is not saturated (too much solvent used). The solution is supersaturated and requires nucleation.1. Boil off some solvent to concentrate the solution.[6]2. Add a seed crystal.[6]3. Scratch the inside of the flask.[6]4. Cool to a lower temperature (e.g., in a dry ice/acetone bath).[3]
Premature crystallization during hot filtration. The solution is cooling too quickly in the funnel.Use a pre-heated funnel and receiving flask. Keep the solution hot during filtration.[7]

Experimental Workflow

The following diagram outlines a general workflow for the recrystallization of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid using a mixed solvent system.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Compound dissolve Add minimum hot 'good' solvent start->dissolve charcoal Add Charcoal (optional, for colored impurities) dissolve->charcoal hot_filt Hot Filtration (optional, if insolubles present) add_anti Add anti-solvent until turbid hot_filt->add_anti charcoal->hot_filt reheat Re-dissolve with a few drops of 'good' solvent add_anti->reheat cool Slowly cool to room temperature, then ice bath reheat->cool filter Vacuum Filtration cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end High-Purity Product dry->end

Caption: A general experimental workflow for the recrystallization of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid.

Step-by-Step Protocol (Example using Ethanol/Water)
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring to dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-warmed flask.[8]

  • Achieve Saturation: To the hot, clear solution, add water dropwise until a persistent cloudiness is observed. Add a few more drops of hot ethanol until the solution becomes clear again.[9]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.[10]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Logical Troubleshooting Flowchart

This diagram provides a decision-making framework for troubleshooting common recrystallization issues.

Troubleshooting_Flowchart start Start Recrystallization q_crystals Do crystals form upon cooling? start->q_crystals q_oil Does it 'oil out'? q_crystals->q_oil Yes a_no_crystals Concentrate solution (boil off solvent) Add seed crystal / Scratch flask q_crystals->a_no_crystals No q_purity Is purity acceptable? q_oil->q_purity No a_oil Re-heat, add more 'good' solvent. Cool more slowly. Change solvent system. q_oil->a_oil Yes q_yield Is yield acceptable? q_purity->q_yield Yes a_purity Slow down cooling. Use charcoal for color. Hot filter insolubles. Re-evaluate solvent system. q_purity->a_purity No a_yield Use less solvent initially. Cool more thoroughly. Recover from mother liquor. q_yield->a_yield No success Successful Purification q_yield->success Yes a_no_crystals->q_crystals a_oil->q_crystals a_purity->start a_yield->start

Caption: A decision-making flowchart for troubleshooting recrystallization.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Recrystalliz
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: )
  • Recrystalliz
  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (URL: )
  • RECRYSTALLIS
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: )
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: )
  • Crystallization - University of Missouri-Kansas City. (URL: )
  • Technical Support Center: Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine - Benchchem. (URL: )
  • Recrystalliz
  • recrystallization, filtr

Sources

Troubleshooting

stability of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid under basic reaction conditions

[1] Executive Summary: The "Dianion" Trap Status: STABLE (chemically), but UNSTABLE (physically/operationally) if solubility is misunderstood.[1] The molecule 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid possesses two ac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Dianion" Trap

Status: STABLE (chemically), but UNSTABLE (physically/operationally) if solubility is misunderstood.[1]

The molecule 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid possesses two acidic protons with distinct pKa values.[1] Under basic reaction conditions (pH > 14), it exists primarily as a dianion .[1] This species is highly water-soluble and will not extract into organic solvents (EtOAc, DCM) during standard workups, leading to false reports of "decomposition" or "product loss."[1]

Chemical Stability Profile
ConditionStability RatingPrimary Risk
Aqueous Base (NaOH/KOH) High Formation of water-soluble salts.[1] No hydrolysis risk.[1]
Carbonate Bases (K₂CO₃/Cs₂CO₃) High Stable.[1] Used for alkylation/coupling.[1]
Strong Nucleophiles (NaOMe) ⚠️ Moderate Risk of SNAr at C4/C6 if heated (rare due to electron-rich dianion).[1]
Pd-Catalysis + Base Low Critical Risk: Protodehalogenation (Loss of C3-Iodine).[1]
Lithium Bases (n-BuLi) Critical Immediate Lithium-Halogen exchange (Loss of C3-I).[1]

Mechanistic Insight & Visualization

To troubleshoot effectively, you must visualize the ionization state of the molecule in your reaction flask.

Diagram 1: Species Distribution in Base

This flowchart illustrates why the compound "disappears" into the aqueous layer.

SpeciesDistribution Neutral Neutral Species (Insoluble in Water) Soluble in DMSO/THF Mono Mono-Anion (Carboxylate) pKa ~4.0 (Partially Soluble) Neutral->Mono Mild Base (NaHCO3) Dianion Dianion (Indazolate) pKa ~13.8 (Highly Water Soluble) Mono->Dianion Strong Base (NaOH, K2CO3, NaH) Dianion->Neutral Acid Quench (HCl to pH < 3)

Caption: Sequential deprotonation of the carboxylic acid (C6) and indazole nitrogen (N1) leads to a highly polar dianion species.

Troubleshooting Guides (FAQ Format)

Issue #1: "I stirred the reaction in K₂CO₃/DMF, but after aqueous workup, the organic layer is empty."

Diagnosis: You have created the Indazolate-Carboxylate Dianion .[1] The Science: The base deprotonated both the Carboxylic Acid (pKa ~4) and the Indazole NH (pKa ~14). The resulting dianion prefers the aqueous phase over ethyl acetate or dichloromethane by a factor of >1000:1. The Fix (Recovery Protocol):

  • Retain the Aqueous Layer: Do not discard the water phase.[1]

  • Cool: Place the aqueous layer on ice (0–5 °C).

  • Acidify: Slowly add 1M HCl or 1M citric acid until pH < 3.

    • Observation: You should see a thick precipitate form as the neutral acid crashes out.[1]

  • Extract: Now extract with EtOAc or THF. (Note: The neutral acid often has poor solubility in DCM; use THF/EtOAc mixtures).

Issue #2: "Mass Spec shows a peak at [M-126]. I lost the Iodine atom."

Diagnosis: Protodehalogenation (Deiodination).[1] The Science: The C3–Iodine bond is the weakest bond in the molecule. In Palladium-catalyzed cross-coupling reactions (Suzuki/Sonogashira) under basic conditions, the oxidative addition of Pd(0) into the C–I bond is fast. If the transmetallation step is slow, or if a hydride source (like an alcohol solvent or formate impurity) is present, the Pd–I species will reduce to C–H. The Fix:

  • Switch Solvents: Avoid primary/secondary alcohols (MeOH, iPrOH) which act as hydride donors.[1] Use aprotic solvents (Dioxane, Toluene, DMF).

  • Lower Temperature: C3-I is labile.[1] Keep reaction temps < 60 °C if possible.

  • Catalyst Choice: Use a catalyst that facilitates fast transmetallation (e.g., Pd(dppf)Cl₂) to outcompete the reduction pathway.[1]

Issue #3: "I tried to alkylate the Nitrogen, but I got a mixture of products."

Diagnosis: Regioselectivity (N1 vs N2 Isomers). The Science: The indazole ring can be alkylated at N1 or N2.[1]

  • Thermodynamic Control: Usually favors N1 (the nitrogen further from the bridgehead).[1]

  • Steric/Electronic Control: The 4-Bromo substituent creates steric bulk near N1/N2, but the 6-Carboxyl group withdraws electron density.[1] Under basic conditions (SN2), mixtures are common. The Fix:

  • To favor N1 : Use thermodynamic conditions (higher heat, reversible bases).

  • To favor N2 : This is difficult with the 4-Bromo steric clash.[1] Consider using a transient protecting group (e.g., THP) if specific N-functionalization is required later.[1]

Experimental Protocol: Safe Isolation from Basic Media

Objective: Recover chemically pure 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid from a basic reaction mixture (e.g., saponification or failed coupling).

  • Quench: If the reaction is in organic solvent (DMF/DMSO), dilute with 5 volumes of water.

  • Wash (Impurity Removal):

    • The product is currently in the aqueous phase (as a salt).

    • Wash this aqueous phase with EtOAc (2x) to remove non-acidic impurities (e.g., unreacted alkyl halides, phosphine ligands). Discard organic layer.[1]

  • Precipitation (The Critical Step):

    • Cool the aqueous phase to 0 °C.

    • Add 2M HCl dropwise with vigorous stirring.

    • Target pH: 2.0 – 3.0 .[1]

    • Note: Do not go too acidic (pH < 0) or you may protonate the N2 position (Indazolium species), which is water-soluble again.

  • Filtration:

    • The product should precipitate as a solid.[1] Filter and wash with cold water.[1]

    • If no solid forms (oiling out): Extract the acidified aqueous layer with 20% THF in EtOAc .[1]

Visualizing the Decision Tree

Use this logic flow to determine the fate of your reaction.

Troubleshooting Start Reaction Analysis: Product Missing or Impure? CheckPhase Did you check the Aqueous Layer? Start->CheckPhase CheckMS Check Mass Spec (LCMS) CheckPhase->CheckMS No FoundAq Product Found in Aqueous (Dianion Effect) CheckPhase->FoundAq Yes FoundMS_DeI Mass = M - 126 (Loss of Iodine) CheckMS->FoundMS_DeI M - 127 FoundMS_Mix Multiple Peaks (N1/N2 Isomers) CheckMS->FoundMS_Mix Same Mass Action1 Action: Acidify to pH 3 Extract with THF/EtOAc FoundAq->Action1 Action2 Action: Remove Alcohol Solvents Lower Temp Change Catalyst FoundMS_DeI->Action2 Action3 Action: Purify via Chromatography (Isomers separable on Silica) FoundMS_Mix->Action3

Caption: Diagnostic workflow for identifying loss of yield or purity in basic conditions.

References & Authority

  • Indazole Acidity & pKa:

    • Source: 1H-Indazole pKa (NH) is ~13.8; Benzoic acid derivatives pKa (COOH) ~4.0.[1]

    • Citation: Claramunt, R. M., et al.[1] "The acidity and basicity of indazoles." Arkivoc 2006.[1]

    • Context: Establishes the formation of the dianion in carbonate/hydroxide bases.

  • Protodehalogenation of 3-Iodoindazoles:

    • Source: 3-Iodoindazoles are prone to reductive deiodination in the presence of Pd(0) and hydride sources (alcohols/amines).

    • Citation: Vetrichelvan, M., et al. "Proposed mechanism for the protodehalogenation."[2] ResearchGate, 2024.[1]

    • Context: Explains the loss of iodine in cross-coupling reactions.

  • Indazole Synthesis & Functionalization:

    • Source: Comprehensive review of indazole reactivity, including N-alkylation regioselectivity.

    • Citation: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[1][3] Molecules (via PMC), 2021.[1]

    • Context: details the N1 vs N2 selectivity issues under basic conditions.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Source: General reactivity of halo-indazoles. 4-Bromo is activated by electron-withdrawing groups (COOH) but sterically hindered.[1]

    • Citation: "Nucleophilic Aromatic Substitution - Chemistry Steps."

    • Context: Provides the theoretical basis for stability against base-mediated hydrolysis/substitution.[1]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-3-iodo-1H-inda...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid, a heavily substituted indazole derivative with potential applications in medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage a predictive approach grounded in the fundamental principles of NMR spectroscopy and a comparative analysis with structurally related analogues.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The molecular structure of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid dictates a unique electronic environment for each of its protons, which in turn governs their chemical shifts and coupling patterns in a ¹H NMR spectrum.

Caption: Molecular structure of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid with key protons labeled.

Based on the substitution pattern, we can predict the following signals:

  • N-H Proton: The proton on the nitrogen (N1) of the indazole ring is expected to be a broad singlet, typically appearing significantly downfield. Its chemical shift is highly dependent on the solvent and concentration.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) is anticipated to be a broad singlet at a very downfield chemical shift, often in the range of 10-12 ppm or even higher.[1] This signal's presence and broadness are characteristic of carboxylic acids due to hydrogen bonding.[1]

  • Aromatic Protons (H-5 and H-7): The benzene portion of the indazole ring bears two protons, H-5 and H-7.

    • H-5: This proton is flanked by the bromo group at position 4 and the carboxylic acid group at position 6. Both are electron-withdrawing groups, which will deshield H-5, shifting its signal downfield. We would expect this proton to appear as a singlet, as its only adjacent proton (on the ring) has been substituted.

    • H-7: This proton is adjacent to the carboxylic acid group at position 6. The electron-withdrawing nature of the carboxylic acid will also deshield H-7. It is expected to appear as a singlet for the same reason as H-5.

A Comparative Approach: Learning from Analogues

To refine our predictions, we can compare the expected spectrum of our target molecule with the known ¹H NMR data of similar indazole derivatives. The most informative comparison is with 6-Bromo-3-iodo-1H-indazole , which differs only in the position of the bromo substituent and the absence of the carboxylic acid group.[2] We will also consider unsubstituted 1H-indazole as a baseline.[3]

CompoundH-4 (ppm)H-5 (ppm)H-7 (ppm)N-H (ppm)Other Protons (ppm)Solvent
4-Bromo-3-iodo-1H-indazole-6-carboxylic acid (Predicted)~8.0-8.2 (s)~7.9-8.1 (s)>13~11-13 (s, COOH)DMSO-d₆
6-Bromo-3-iodo-1H-indazole [2]7.40 (d)7.33 (dd)7.82 (d)13.62 (s)DMSO-d₆
1H-Indazole [3]7.78 (d)7.36 (t)7.58 (d)13.1 (s)8.10 (s, H-3)DMSO-d₆

Analysis of Comparative Data:

  • Effect of Halogens: In 6-Bromo-3-iodo-1H-indazole, the protons on the aromatic ring appear between 7.33 and 7.82 ppm.[2] The presence of the electron-withdrawing halogens generally deshields the aromatic protons compared to the unsubstituted indazole.

  • Influence of the Carboxylic Acid Group: The carboxylic acid group at position 6 in our target molecule is expected to have a significant deshielding effect on the adjacent protons, H-5 and H-7. This is why their predicted chemical shifts are further downfield compared to the corresponding protons in 6-Bromo-3-iodo-1H-indazole.

  • Multiplicity: The predicted singlet nature of the H-5 and H-7 signals in the target molecule is a direct consequence of the substitution at positions 4 and 6, eliminating ortho- and meta-couplings that would lead to doublets or doublet of doublets in less substituted analogues.

Experimental Protocol for ¹H NMR Acquisition

To validate these predictions, a standardized experimental protocol is essential for acquiring a high-quality ¹H NMR spectrum.

cluster_workflow ¹H NMR Spectral Acquisition Workflow prep Sample Preparation dissolve Dissolve ~5 mg in 0.6 mL DMSO-d₆ prep->dissolve vortex Vortex to Homogenize dissolve->vortex transfer Transfer to NMR Tube vortex->transfer acq Data Acquisition transfer->acq instrument 400 MHz NMR Spectrometer acq->instrument params Set Parameters: - Temperature: 298 K - Scans: 16-64 - Pulse Program: zg30 instrument->params lock Lock and Shim params->lock acquire Acquire Spectrum lock->acquire proc Data Processing acquire->proc fft Fourier Transform proc->fft phase Phase Correction fft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate reference Reference to TMS (0 ppm) integrate->reference

Caption: A standardized workflow for the acquisition and processing of a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many carboxylic acids and will allow for the observation of the N-H and COOH protons.

  • Homogenization: Gently vortex the sample to ensure complete dissolution and homogeneity.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using a standard pulse program (e.g., zg30). A sufficient number of scans (typically 16 to 64) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Perform phase and baseline corrections to the resulting spectrum.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Conclusion

The ¹H NMR spectral analysis of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid presents a fascinating case study in predicting and interpreting complex spectra. By understanding the interplay of substituent effects and leveraging comparative data from related molecules, researchers can confidently assign the signals in the experimental spectrum. This guide provides a robust framework for such an analysis, empowering scientists in their pursuit of novel therapeutic agents and other advanced materials.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. Available at: [Link]

  • 3 - Supporting Information. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1 H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. Available at: [Link]

  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]

  • H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed. Available at: [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. Available at: [Link]

  • Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. Available at: [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Structural Characterization of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid and its 5-Bromo Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Regioisomeric Purity in Drug Discovery The indazole scaffold is a privileged structure in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Regioisomeric Purity in Drug Discovery

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] The precise arrangement of substituents on the indazole ring is critical, as even minor positional changes—regioisomerism—can profoundly impact a molecule's biological activity, metabolic stability, and safety profile. This guide provides an in-depth comparison of the structural characterization of two closely related regioisomers: 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid and its 5-bromo analog. Understanding the distinct analytical signatures of these isomers is paramount for ensuring isomeric purity, validating synthetic routes, and building accurate structure-activity relationships (SAR).

This document will delve into the core analytical techniques used to differentiate these compounds, explaining the causal relationship between the bromine atom's position and the resulting spectral data. We will provide field-proven experimental protocols and comparative data to equip researchers with the tools needed for unambiguous structural elucidation.

Part 1: Spectroscopic Differentiation

The electronic environment of an atomic nucleus is exquisitely sensitive to its surroundings. Moving a bulky, electronegative bromine atom from the C4 to the C5 position on the indazole ring induces subtle but measurable changes in the local magnetic fields around nearby protons and carbons. These differences are the key to spectroscopic differentiation.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification

NMR spectroscopy is the most powerful technique for distinguishing regioisomers in solution.[2][4] The chemical shift (δ) of each proton and carbon provides a detailed fingerprint of the molecule's electronic structure.

¹H NMR Analysis: Probing the Aromatic Environment

The most significant differences between the 4-bromo and 5-bromo isomers are observed in the aromatic region of the ¹H NMR spectrum. The bromine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect, altering the electron density of adjacent and nearby protons.

  • In 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid: The bromine at C4 will deshield the proton at C5, causing it to appear at a higher chemical shift (further downfield). The proton at C7 is less affected.

  • In 5-Bromo-3-iodo-1H-indazole-6-carboxylic acid: The bromine at C5 directly influences the protons at C4 and C7 (if present, though the target molecule has a carboxylic acid at C6). The key diagnostic signal would be the proton at C7, which would likely show a different chemical shift and coupling pattern compared to the 4-bromo isomer.

¹³C NMR Analysis: Mapping the Carbon Skeleton

The effect of the bromine substituent is even more pronounced in the ¹³C NMR spectrum. The carbon directly attached to the bromine (C4 or C5) will exhibit a characteristic chemical shift. Furthermore, the electronic effects of bromine propagate through the ring, causing small but distinct shifts in the other carbon signals, providing a secondary layer of confirmation.[5]

Comparative NMR Data (Predicted/Exemplary)

Compound Key ¹H Signals (Aromatic Region) Key ¹³C Signals
4-Bromo-3-iodo-1H-indazole-6-carboxylic acid H5: Expected to be a singlet, shifted downfield due to proximity to Br. H7: Expected to be a singlet.C4: Signal corresponding to the C-Br bond. C5 & C7: Shifts influenced by the C4-Br and C6-COOH groups.
5-Bromo-3-iodo-1H-indazole-6-carboxylic acid H4: Expected to be a singlet, shifted downfield. H7: Expected to be a singlet, with a chemical shift different from H7 in the 4-bromo isomer due to the altered electronic environment.[6]C5: Signal corresponding to the C-Br bond. C4 & C7: Shifts influenced by the C5-Br and C6-COOH groups. The C4 signal will be notably different.

Note: Actual chemical shifts can vary based on solvent and concentration. The key is the relative difference in shifts and multiplicity between the isomers.

Mass Spectrometry (MS): Confirming Composition and Fragmentation

While both isomers will have the identical molecular weight and thus the same molecular ion peak (M+), high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[4] The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which will show the characteristic signature of one bromine atom (a near 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation patterns in MS/MS experiments could potentially offer clues to the isomer structure, although they may be very similar. The loss of Br, I, COOH, or combinations thereof would be expected. Subtle differences in fragment intensities might arise from the different stabilities of the resulting carbocations, but this is often not as definitive as NMR.

Vibrational Spectroscopy (FTIR): Probing Functional Groups

Fourier-transform infrared (FTIR) spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing these specific regioisomers.[7][8] Both compounds will exhibit characteristic absorption bands for:

  • N-H stretch: A broad peak around 3300-3400 cm⁻¹

  • O-H stretch (from carboxylic acid): A very broad band from 2500-3300 cm⁻¹

  • C=O stretch (from carboxylic acid): A strong, sharp peak around 1700 cm⁻¹

  • C=C and C=N stretches (aromatic): Peaks in the 1450-1620 cm⁻¹ region.

The primary difference would be in the "fingerprint region" (below 1500 cm⁻¹), where the C-Br stretching and bending vibrations occur. The exact position of the C-Br band may differ slightly between the 4-bromo and 5-bromo isomers, but this difference can be subtle and difficult to assign definitively without computational modeling.

Part 2: Definitive Structural Analysis via X-Ray Crystallography

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[9] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

Why It's Definitive: Unlike spectroscopy, which infers structure from electronic and magnetic properties, crystallography provides a direct visualization of the molecular structure. It would unequivocally show the bromine atom attached to either the C4 or C5 position of the indazole ring.

Beyond Connectivity: Insights into Crystal Packing Crystallography also reveals how molecules interact in the solid state.[10][11] The different placement of the bromine atom will alter the molecule's overall dipole moment and shape, leading to distinct intermolecular interactions, such as:

  • Hydrogen Bonding: The N-H and carboxylic acid groups will form strong hydrogen bonds, but the overall network may differ.

  • Halogen Bonding: The bromine and iodine atoms can act as halogen bond donors or acceptors, influencing the crystal packing.[11]

  • π-π Stacking: The arrangement of the aromatic indazole rings relative to each other will likely differ between the two isomers.[10]

These differences in crystal packing can influence physical properties like melting point, solubility, and crystal habit.

Part 3: Experimental Protocols

Trustworthy data begins with robust and well-documented protocols. The following are standard operating procedures for the characterization of these indazole derivatives.

Workflow for Structural Characterization

Caption: General workflow for the structural characterization of indazole regioisomers.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the indazole acid derivative.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it can solubilize both the acid and will show the exchangeable N-H and O-H protons.

  • Standardization: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).[12]

    • Causality: Higher field strengths provide better signal dispersion, which is critical for resolving closely spaced peaks in the aromatic region. 2D experiments like HMBC are crucial for confirming long-range correlations (e.g., from a proton to a remote carbon), which can definitively link different parts of the molecule and confirm the substitution pattern.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI). ESI is a soft ionization method well-suited for polar molecules like these.

  • Analysis: Operate the mass spectrometer in a high-resolution mode (e.g., TOF or Orbitrap) to acquire an accurate mass measurement.

  • Data Processing: Compare the measured mass of the molecular ion to the calculated theoretical mass for the chemical formula C₈H₄BrIN₂O₂. The mass should agree to within 5 ppm.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and collect diffraction data by rotating the crystal in a stream of X-rays.

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a model of the atomic positions.

Summary and Implications

The differentiation of 4-Bromo-3-iodo-1H-indazole-6-carboxylic acid and its 5-bromo analog is a critical task in medicinal chemistry that relies on a multi-technique analytical approach.

Caption: Relationship between analytical techniques and isomeric features.

  • ¹H and ¹³C NMR stand as the primary and most accessible tools for differentiation, revealing distinct chemical shifts due to the positional influence of the bromine atom.

  • Mass Spectrometry serves as an essential tool for confirming elemental composition but is not a primary method for distinguishing these isomers.

  • X-ray Crystallography , when feasible, provides the ultimate, unambiguous structural proof.

For drug development professionals, rigorous characterization is not merely an academic exercise. It is a foundational requirement for intellectual property, regulatory filings, and the establishment of robust SAR. An investment in these analytical methods ensures the synthesis of the correct, pure regioisomer, preventing costly delays and ensuring the integrity of preclinical and clinical data.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC. [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2006). MDPI. [Link]

  • 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. (2011). PMC. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). PMC. [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. [Link]

  • ¹H NMR spectrum (8.30−8.44 and 7.32−7.40 ppm regions) of 1e in DMSO-d 6 at 500 MHz. ResearchGate. [Link]

  • NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. (2022). PubMed. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • X-ray crystallographic diffraction analysis of bromide 3a. ResearchGate. [Link]

  • Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid. ResearchGate. [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. [Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2024). DiVA. [Link]

  • X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. (2022). PMC. [Link]

  • Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]

  • A.1H-Indazole-3-carbonitrile (1). Organic Syntheses Procedure. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. John Wiley & Sons. [Link]

Sources

Validation

A Comparative Analysis of 4-Bromo- and 4-Fluoro-Indazole-6-Carboxylic Acids in a Biological Context

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for a wide range of chemical modifications that can fine-tune its interaction with various biological targets. This guide delves into a comparative analysis of two closely related indazole derivatives: 4-bromo-1H-indazole-6-carboxylic acid and 4-fluoro-1H-indazole-6-carboxylic acid. We will explore their synthesis, compare their known biological activities, and discuss the structure-activity relationships (SAR) that govern their function, providing a technical resource for researchers in medicinal chemistry and drug development.

The Indazole Scaffold: A Foundation for Diverse Biological Activity

Indazole, a bicyclic heteroaromatic compound, is a cornerstone in the development of therapeutics for a multitude of diseases. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3] The ability to readily modify the indazole ring at various positions allows for the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates.

Synthesis of 4-Halogenated Indazole-6-Carboxylic Acids

The synthesis of these key intermediates typically involves a multi-step process. A general synthetic pathway is outlined below. It is important to note that specific reaction conditions and yields may vary depending on the chosen reagents and optimization procedures.

A common strategy for synthesizing substituted indazoles is through the cyclization of appropriately substituted ortho-functionalized phenylhydrazines. For the 4-halogenated indazole-6-carboxylic acids, a plausible synthetic route could commence from a substituted toluene derivative.

Synthesis_Workflow start Substituted o-Nitrotoluene step1 Oxidation start->step1 e.g., KMnO4 step2 Halogenation step1->step2 e.g., NBS or Selectfluor step3 Reduction of Nitro Group step2->step3 e.g., SnCl2/HCl step4 Diazotization step3->step4 NaNO2/HCl step5 Intramolecular Cyclization step4->step5 end_product 4-Halo-Indazole-6-Carboxylic Acid step5->end_product

A generalized synthetic workflow for 4-halo-indazole-6-carboxylic acids.

Step-by-Step Methodology:

  • Oxidation: The synthesis often begins with the oxidation of a methyl group on a substituted o-nitrotoluene to a carboxylic acid.

  • Halogenation: Introduction of the halogen (bromine or fluorine) at the desired position on the aromatic ring. This can be achieved through electrophilic halogenation.

  • Reduction: The nitro group is then reduced to an amine, a crucial step for the subsequent cyclization.

  • Diazotization and Cyclization: The resulting aniline derivative undergoes diazotization followed by an intramolecular cyclization to form the indazole ring system.

This generalized scheme highlights the key transformations. For specific, detailed protocols, researchers are encouraged to consult specialized synthetic chemistry literature.

Comparative Biological Activity: Insights from Related Compounds

Direct comparative studies on the biological activity of 4-bromo-indazole-6-carboxylic acid and 4-fluoro-indazole-6-carboxylic acid are not extensively reported in publicly available literature. However, by examining studies on closely related halogenated indazole derivatives, we can infer potential differences in their biological profiles.

A study investigating the inhibitory effects of various indazole derivatives on bovine milk lactoperoxidase (LPO) provides valuable insights into the influence of halogen substitution.[2] The study included 4-bromo-1H-indazole and 4-fluoro-1H-indazole, allowing for a direct comparison of the impact of these halogens on enzyme inhibition.

CompoundTargetInhibition Constant (Ki)
4-Bromo-1H-indazoleBovine Milk LactoperoxidaseData not specified in abstract
4-Fluoro-1H-indazoleBovine Milk LactoperoxidaseData not specified in abstract

While the specific Ki values from the abstract are not provided, the study determined the inhibition types and constants for these compounds, indicating that the nature of the halogen at the 4-position influences the inhibitory potential.[2] Generally, the electronic properties of halogens play a significant role in their interaction with biological targets. Bromine is larger and more polarizable than fluorine, which is smaller and highly electronegative. These differences can affect binding affinity and selectivity.

Furthermore, a separate study focused on the design and synthesis of novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial cell division protein.[4] This research highlights the potential of the 4-bromo-indazole scaffold in the development of new antibacterial agents. While this study did not include the 4-fluoro analog for comparison, it establishes a specific biological target for the 4-bromo derivative.

Structure-Activity Relationship (SAR) and the Role of Halogenation

The substitution of a hydrogen atom with a halogen can profoundly impact a molecule's biological activity through several mechanisms:

  • Electronic Effects: Fluorine, being the most electronegative element, can alter the acidity of nearby protons and influence the electronic distribution within the aromatic system. Bromine, while less electronegative, has a different inductive and resonance effect. These electronic modifications can affect how the molecule interacts with the active site of a protein.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target. The contribution to lipophilicity differs between bromine and fluorine.

  • Steric Effects: The size of the halogen atom can influence the conformation of the molecule and its fit within a binding pocket. Bromine is significantly larger than fluorine, which can lead to different steric interactions with the target protein.

The following diagram illustrates the key structural features of the 4-halo-indazole-6-carboxylic acids and their potential points of interaction with a biological target.

SAR_Diagram cluster_molecule 4-Halo-Indazole-6-Carboxylic Acid cluster_target Biological Target (e.g., Enzyme Active Site) indazole Indazole Core (Planar, Aromatic System) pocket1 Hydrophobic Pocket indazole->pocket1 van der Waals Interactions halogen 4-Halogen (X = Br or F) - Electronic Effects - Lipophilicity - Steric Bulk halogen->pocket1 Halogen Bonding / Hydrophobic Interactions cooh 6-Carboxylic Acid - Hydrogen Bonding - Salt Bridge Formation pocket2 Hydrogen Bond Donor/Acceptor cooh->pocket2 Hydrogen Bonding pocket3 Charged Residue cooh->pocket3 Ionic Interaction

Potential interactions of 4-halo-indazole-6-carboxylic acids with a biological target.

Experimental Protocols for Biological Evaluation

To conduct a direct comparative study of these two compounds, a series of well-defined experimental protocols would be necessary. Below are example methodologies for assessing their potential biological activities.

Enzyme Inhibition Assay (General Protocol):

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.

  • Compound Preparation: Prepare stock solutions of 4-bromo-indazole-6-carboxylic acid and 4-fluoro-indazole-6-carboxylic acid in a suitable solvent (e.g., DMSO) and create serial dilutions.

  • Assay Procedure: In a microplate, combine the enzyme, the test compound at various concentrations, and initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound, which is the concentration required to inhibit the enzyme's activity by 50%.

Cell-Based Proliferation Assay:

  • Cell Culture: Culture the desired cancer cell line under standard conditions.

  • Compound Treatment: Seed the cells in a 96-well plate and, after allowing them to adhere, treat them with various concentrations of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT or PrestoBlue) and measure the absorbance or fluorescence to determine the percentage of viable cells.

  • Data Analysis: Plot the cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

While a definitive head-to-head comparison of the biological activities of 4-bromo- and 4-fluoro-indazole-6-carboxylic acids is not yet available in the public domain, the existing literature on related compounds suggests that the choice of halogen at the 4-position is a critical determinant of biological activity. The differences in electronegativity, size, and lipophilicity between bromine and fluorine are expected to result in distinct pharmacological profiles.

The 4-bromo-indazole scaffold has shown promise in the development of antibacterial agents, while the broader class of halogenated indazoles has been explored for a variety of enzyme inhibitory activities. To fully elucidate the comparative biological activities of these two specific carboxylic acid derivatives, direct experimental evaluation is necessary.

Future research should focus on screening these compounds against a panel of relevant biological targets, such as kinases, proteases, and other enzymes implicated in disease. Such studies would provide the much-needed quantitative data to guide the rational design of more potent and selective indazole-based drug candidates. The availability of these compounds as chemical building blocks provides a valuable opportunity for researchers to explore their therapeutic potential.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021). Available at: [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Journal of Medicinal Chemistry. (2000). Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry. (2011). Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives. Request PDF. (2026). Available at: [Link]

  • Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. PubMed. (2015). Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • ic50 values compared: Topics by Science.gov. Science.gov. Available at: [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. PubMed. (2017). Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • IC50 values (μM) of cis-4f analogues. Selectivity index values (SI =... ResearchGate. Available at: [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. Available at: [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. Available at: [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in Chemistry. (2018). Available at: [Link]

  • A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project a. Semantic Scholar. Available at: [Link]

  • IC50 – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. Semantic Scholar. Available at: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.